1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is part of the anthracene family, which is characterized by a three-ring structure
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the bromination of 1,4,5,8-tetraaminoanthracene-9,10-dione followed by the introduction of the phenoxy group. The reaction conditions typically involve the use of bromine or a brominating agent in an organic solvent, followed by a nucleophilic substitution reaction to introduce the phenoxy group. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include bromine, hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of dyes, pigments, and other materials due to its stable and vibrant color properties.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione involves its interaction with molecular targets through various pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, while the phenoxy and bromo groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromo and phenoxy groups, resulting in different chemical and biological properties.
2-Bromoanthracene-9,10-dione: Lacks the amino groups, leading to reduced reactivity and different applications.
6-Phenoxyanthracene-9,10-dione: Lacks the amino and bromo groups, affecting its chemical behavior and potential uses. The presence of amino, bromo, and phenoxy groups in this compound makes it unique and versatile compared to these similar compounds.
Eigenschaften
CAS-Nummer |
88601-88-1 |
---|---|
Molekularformel |
C20H15BrN4O3 |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2-bromo-6-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)19(26)14-11(23)7-12(18(25)16(14)20(13)27)28-8-4-2-1-3-5-8/h1-7H,22-25H2 |
InChI-Schlüssel |
FZKISPNAUQTKHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.